Azulene-5-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
528598-37-0 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
azulene-5-carbaldehyde |
InChI |
InChI=1S/C11H8O/c12-8-9-3-1-4-10-5-2-6-11(10)7-9/h1-8H |
InChI Key |
PIMSCHPMEIWQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CC2=CC(=C1)C=O |
Origin of Product |
United States |
Reactivity and Derivatization Pathways of Azulene 5 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations. These reactions are central to the synthesis of a wide array of more complex molecules. For Azulene-5-carbaldehyde, the reactivity of the aldehyde is influenced by its attachment to the electron-rich seven-membered ring of the azulene (B44059) core.
Condensation Reactions
Condensation reactions are a class of organic reactions in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. The aldehyde group of this compound is an excellent electrophile for such reactions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is typically catalyzed by a weak base. For this compound, this reaction would involve the condensation with compounds containing an active methylene (B1212753) group, such as malonic esters, cyanoacetates, or malononitrile. The expected product would be an α,β-unsaturated compound, which extends the conjugation of the azulene system. While specific examples with this compound are not readily found, the general reaction is a cornerstone of carbon-carbon bond formation.
General Knoevenagel Condensation:
Reactants: Aldehyde (this compound), Active Methylene Compound
Catalyst: Weak base (e.g., piperidine, pyridine)
Product: α,β-unsaturated derivative of the azulene
The reaction of an aldehyde with a primary amine yields a Schiff base, a compound containing a carbon-nitrogen double bond (imine). This condensation reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of water. This compound would be expected to react with various primary amines (aliphatic or aromatic) to form the corresponding azulene-5-yl-imines. These Schiff bases can be stable compounds or can serve as intermediates for further synthetic transformations.
General Schiff Base Formation:
Reactants: Aldehyde (this compound), Primary Amine
Conditions: Typically mildly acidic
Product: Schiff Base (Azulene-5-yl-imine)
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the synthesis of alkenes from aldehydes and ketones. In the Wittig reaction, a phosphorus ylide reacts with an aldehyde to form an alkene and a phosphine (B1218219) oxide. The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes. It is expected that this compound would react with various Wittig reagents or phosphonate ylides to yield the corresponding 5-vinylazulene derivatives. These reactions are highly valuable for extending the carbon chain and introducing a double bond with predictable regiochemistry.
General Olefination Reactions:
| Reaction | Reagent | Product |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (R₂C=PPh₃) | 5-(Alkenyl)azulene |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | 5-(Alkenyl)azulene (predominantly E-isomer) |
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion (from an aldehyde or ketone) with a carbonyl compound. Since this compound does not have α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic partner in a crossed aldol condensation (also known as a Claisen-Schmidt condensation). In such a reaction, an enolizable aldehyde or ketone would react with this compound in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.
General Claisen-Schmidt Condensation:
Reactants: this compound (electrophile), Enolizable Aldehyde or Ketone (nucleophile)
Conditions: Basic or acidic
Product: α,β-Unsaturated Aldehyde or Ketone
Reduction Reactions to Alcohols and Hydrocarbons
The aldehyde group of this compound can be readily reduced to either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions employed.
The reduction to the corresponding primary alcohol, (Azulen-5-yl)methanol, can be achieved using a variety of hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.
Reduction to Alcohol:
| Reagent | Product |
|---|---|
| Sodium Borohydride (NaBH₄) | (Azulen-5-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | (Azulen-5-yl)methanol |
For the complete reduction of the aldehyde group to a methyl group (deoxygenation), forming 5-methylazulene, more vigorous reduction conditions are required. The two classical methods for this transformation are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). The choice between these methods depends on the stability of the substrate to acidic or basic conditions.
Reduction to Hydrocarbon:
| Reaction | Reagents | Product |
|---|---|---|
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 5-Methylazulene |
| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Strong Base (e.g., KOH) | 5-Methylazulene |
Reactions Involving the Azulene Core
The azulene ring system has a distinct reactivity pattern, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. mdpi.commdpi.com The presence of a deactivating formyl group at the 5-position significantly modulates this inherent reactivity.
Unsubstituted azulene typically undergoes electrophilic substitution preferentially at the C1 and C3 positions of the electron-rich five-membered ring. nih.govmdpi.com Other reactive positions include C5 and C7 on the seven-membered ring. mdpi.com
The regioselectivity is also significantly impacted. The strong deactivation of the seven-membered ring directs incoming electrophiles to the still comparatively electron-rich five-membered ring. Therefore, electrophilic substitutions such as halogenation or nitration are expected to occur primarily at the C1 and/or C3 positions.
The electron-deficient nature of the seven-membered ring in azulene makes it susceptible to nucleophilic attack, a reactivity pattern that is enhanced by the presence of electron-withdrawing groups. mdpi.comsciforum.net The formyl group at C5 increases the electrophilicity of the seven-membered ring, particularly at the C4, C6, and C8 positions, making them more susceptible to nucleophilic substitution. mdpi.com
A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, azulenes bearing electron-withdrawing groups on the five-membered ring react with nucleophiles that have a leaving group, resulting in the substitution of a hydrogen atom on the seven-membered ring, typically at the C4 or C6 positions. sciforum.net
Table 3: Vicarious Nucleophilic Substitution on Activated Azulenes
| Azulene Derivative | Nucleophile (VNS Reagent) | Position(s) of Substitution |
| Azulene with EWG at C1/C3 | Carbanion of chloromethanesulfonamide | C4 and C6 |
| Azulene with EWG at C1/C3 | Anion of tert-butylhydroperoxide | C6 |
Note: This table summarizes the general reactivity pattern for VNS on azulenes activated by electron-withdrawing groups (EWG), a category that includes the formyl group. sciforum.net
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of the azulene scaffold. researchgate.net To utilize these methods, a halogen substituent is typically required on the azulene core to act as a leaving group.
Therefore, a halogenated derivative, such as 1-bromo-azulene-5-carbaldehyde or 6-iodo-azulene-5-carbaldehyde, would be the necessary starting material. Such compounds can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, to introduce aryl, alkynyl, or other organic moieties at specific positions on the azulene ring. mdpi.commdpi.com
Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions on Halo-Azulenes
| Reaction Type | Halo-Azulene Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | 6-Bromoazulene derivative | Arylboronic acid | Pd(PPh₃)₄, base | 6-Arylazulene derivative |
| Sonogashira Coupling | 2-Iodoazulene derivative | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-Alkynylazulene derivative |
Note: This table illustrates common cross-coupling reactions performed on halogenated azulenes. These reactions are applicable to halogenated derivatives of this compound. mdpi.combeilstein-journals.org
Electrophilic Substitutions (S<sub>E</sub>Az) at other Azulene Positions
Formation of Polymeric and Oligomeric Systems
The incorporation of the azulene moiety into polymers is an active area of research due to the potential for creating novel materials with interesting optical and electronic properties. researchgate.netdntb.gov.ua
This compound as a Monomer Precursor
For a compound to serve as a monomer precursor, it typically possesses reactive functional groups that can undergo polymerization reactions. While the aldehyde group of this compound could potentially be involved in condensation polymerization reactions, specific studies detailing its use as a direct monomer precursor are not found in the reviewed literature. The synthesis of azulene-containing polymers generally involves other functional groups, such as halides or boronic esters, to facilitate cross-coupling polymerization reactions. beilstein-journals.orgnih.gov
Conjugated Polymer Synthesis Utilizing this compound Derivatives
The synthesis of conjugated polymers containing azulene units is well-documented, with various strategies employed to incorporate the azulene core into the polymer backbone to create materials for applications in organic electronics. beilstein-journals.orgrsc.orgnih.gov These syntheses often start with specifically functionalized azulene monomers, for example, dihalo- or diborylated azulenes, which are then polymerized via methods like Suzuki or Stille coupling. nih.gov
While it is conceivable to chemically modify the aldehyde group of this compound to create a polymerizable monomer, direct evidence or established protocols for synthesizing conjugated polymers from this specific starting material or its immediate derivatives are not present in the available scientific reports. The existing body of work on azulene-based polymers provides a framework for how such a synthesis might be approached, but lacks specific examples originating from the 5-carbaldehyde derivative. beilstein-journals.orgrsc.org
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, such as ¹H and ¹³C.
Elucidation of Complex Molecular Architectures
For a molecule such as Azulene-5-carbaldehyde, ¹H and ¹³C NMR spectra would be essential for confirming its molecular architecture. The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton and the seven aromatic protons on the azulene (B44059) core. The chemical shifts (δ) and coupling constants (J) of these protons would confirm the substitution pattern, distinguishing the 5-substituted isomer from other possibilities. Similarly, the ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group.
Data Table: Expected NMR Data (Hypothetical) Specific experimental data for this compound is not available. This table illustrates the type of data that would be presented.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | Data Not Available | - | - |
Mechanistic Insights from Spectroscopic Monitoring
Time-resolved or in-situ NMR spectroscopy can be used to monitor chemical reactions, providing crucial insights into reaction mechanisms. By taking spectra at various time points during a reaction involving this compound, one could identify reaction intermediates, determine reaction kinetics, and elucidate the transformation pathway. This technique is invaluable for understanding how the unique electronic structure of the azulene core influences its reactivity.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in the solid state. It provides precise coordinates of atoms in a crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
Solid-State Structural Analysis
A single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure. It would reveal the planarity of the azulene ring system and the orientation of the carbaldehyde substituent relative to the ring. This data is crucial for understanding the fundamental geometry of the molecule, which underpins its physical and chemical properties.
Data Table: Crystallographic Data (Hypothetical) Specific experimental data for this compound is not available. This table illustrates the type of data that would be presented.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₈O |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° |
Intermolecular Interactions and Crystal Packing
The data from X-ray crystallography also illuminates how molecules are arranged in the crystal lattice. Analysis of the crystal packing of this compound would reveal the nature and geometry of intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde group or π-π stacking interactions between the aromatic azulene cores. These non-covalent interactions are critical in determining the bulk properties of the material, including its melting point and solubility.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, probes the electronic transitions within a molecule. For azulene and its derivatives, these techniques are particularly insightful due to their unique photophysical properties. Azulene famously violates Kasha's rule, often exhibiting fluorescence from its second excited singlet state (S₂ → S₀).
A study on formylated azulene derivatives noted that 5-formylazulene exhibits a blue-shifted S₁ absorption band compared to the parent azulene molecule. This indicates that the aldehyde group at the 5-position alters the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing its characteristic color and electronic transitions. A full investigation would involve measuring the absorption and emission spectra to determine the wavelengths of maximum absorption (λₘₐₓ) and emission, as well as the quantum yield of fluorescence.
Data Table: Electronic Spectroscopy Data (Hypothetical) Specific experimental data for this compound is not available. This table illustrates the type of data that would be presented.
| Parameter | Value |
|---|---|
| Absorption λₘₐₓ (S₀→S₁) | Data Not Available |
| Absorption λₘₐₓ (S₀→S₂) | Data Not Available |
| Emission λₘₐₓ | Data Not Available |
Vibrational Spectroscopy (IR and Raman) for Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding structure of a molecule. ksu.edu.sa For this compound, the spectra would be characterized by vibrations originating from the azulene core and the aldehyde functional group.
Infrared (IR) Spectroscopy: In IR spectroscopy, a vibration is active if it causes a change in the molecule's dipole moment. youtube.com Key expected absorption bands for this compound would include:
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde, typically found in the region of 1680-1700 cm⁻¹. Conjugation with the azulene ring system would likely shift this frequency to the lower end of the range.
C-H Stretch (Aldehyde): A pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H bond of the aldehyde group.
Aromatic C=C Stretch: Multiple bands in the 1400-1620 cm⁻¹ region corresponding to the stretching vibrations of the carbon-carbon bonds within the five- and seven-membered rings.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 750-1000 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings. mdpi.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR, with vibrations being active if they cause a change in the molecule's polarizability. ksu.edu.sa The Raman spectrum of this compound would be expected to show:
Symmetric Ring Vibrations: The symmetric stretching and breathing modes of the azulene ring system are often strong in the Raman spectrum.
C=C and C=O Stretching: The stretching vibrations of the C=C and C=O bonds will also be present, often at similar frequencies to the IR spectrum.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |
|---|---|---|---|
| Aldehyde C-H Stretch | ~2850, ~2750 | IR | Weak to Medium |
| Carbonyl (C=O) Stretch | ~1680 - 1700 | IR, Raman | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | ~1400 - 1620 | IR, Raman | Medium to Strong |
| Aromatic C-H Bending | ~750 - 1000 | IR | Strong |
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound (molecular weight ≈ 156.18 g/mol ), electron impact (EI) ionization would likely produce a series of characteristic fragments.
The fragmentation process typically begins with the removal of an electron to form the molecular ion (M⁺•). chemguide.co.uk This ion, being energetically unstable, undergoes fragmentation into smaller, charged ions and neutral radicals.
Expected fragmentation pathways for this compound include:
Loss of a Hydrogen Radical: A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen atom, leading to a stable acylium ion [M-H]⁺. This peak would be expected at m/z 155. libretexts.org
Loss of the Formyl Radical: Cleavage of the bond between the azulene ring and the aldehyde group results in the loss of the formyl radical (•CHO), producing an ion corresponding to the azulenyl cation [M-CHO]⁺. This would result in a significant peak at m/z 127. libretexts.orgyoutube.com
Fragmentation of the Azulene Core: The azulene ring itself can undergo fragmentation. Studies on the mass spectrometry of azulene show fragmentation patterns involving the loss of acetylene (B1199291) (C₂H₂) or other small hydrocarbon units from the core structure. stanford.edu This would lead to peaks at lower m/z values.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 156 | Molecular Ion (M⁺•) | [C₁₁H₈O]⁺• | The parent ion. |
| 155 | [M-H]⁺ | [C₁₁H₇O]⁺ | Loss of the aldehydic hydrogen. A very common and often strong peak for aromatic aldehydes. |
| 128 | [Azulene]⁺• | [C₁₀H₈]⁺• | Possible rearrangement and loss of CO. |
Computational and Theoretical Studies of Azulene 5 Carbaldehyde
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study azulene (B44059) and its derivatives, providing a robust framework for understanding the impact of substituents, like the carbaldehyde group at the 5-position, on the azulene core. nih.govresearchgate.netresearchgate.net
Electronic Structure Elucidation (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with chemical stability and the energy required for electronic excitation. nih.gov
In the parent azulene molecule, the HOMO and LUMO are π-orbitals distributed across the bicyclic system. thejamesonlab.com The introduction of a carbaldehyde (-CHO) group, which is an electron-withdrawing substituent, at the 5-position is expected to significantly perturb these orbitals. Theoretical studies on substituted azulenes show that electron-withdrawing groups generally lower the energies of both the HOMO and LUMO. thejamesonlab.comeujournal.org However, the effect is often more pronounced on the LUMO. This differential stabilization leads to a reduction of the HOMO-LUMO energy gap compared to unsubstituted azulene. eujournal.org A smaller energy gap suggests that Azulene-5-carbaldehyde would be more easily excitable and potentially more chemically reactive than azulene itself. nih.gov
Table 1: Conceptual Effects of 5-Carbaldehyde Substitution on Azulene Frontier Orbitals
| Molecular Orbital | Effect of -CHO Group | Consequence |
|---|---|---|
| HOMO Energy | Stabilized (Lowered) | Reduced HOMO-LUMO Energy Gap |
| LUMO Energy | Strongly Stabilized (Lowered) |
Molecular Orbital Analysis and Charge Distribution
Azulene is known for its non-uniform charge distribution, arising from a resonance contribution where a cyclopentadienyl (B1206354) anion is fused to a tropylium (B1234903) cation. mdpi.com This results in the five-membered ring being electron-rich and the seven-membered ring being electron-poor, giving rise to a significant dipole moment. mdpi.comaps.org
DFT calculations allow for a detailed analysis of this charge distribution through methods like Natural Bond Orbital (NBO) analysis. For this compound, the electron-withdrawing nature of the aldehyde group is predicted to further polarize the molecule. The aldehyde group would pull electron density from the seven-membered ring, enhancing its positive character. Molecular orbital analysis of azulene reveals that the HOMO has significant electron density on the five-membered ring and at positions 1, 3, 5, and 7, while the LUMO has a greater density on the seven-membered ring. thejamesonlab.com The substituent at the 5-position would, therefore, strongly interact with the HOMO, contributing to the modulation of the molecule's electronic properties.
Conformational Analysis and Rotational Barriers
The conformational flexibility of this compound is primarily associated with the rotation of the carbaldehyde group around the single bond connecting it to the azulene ring. DFT calculations can be used to map the potential energy surface (PES) for this rotation. nih.gov This analysis typically reveals the most stable (lowest energy) conformation and the energy barriers required to rotate between different conformations. nih.govyoutube.com
For aldehydes attached to aromatic rings, two planar conformers are generally considered: one where the carbonyl C=O bond is syn (eclipsed) to a C-C bond of the ring, and one where it is anti (bisected). The relative stability of these conformers is determined by a combination of steric and electronic effects, such as conjugation. msu.edu The energy difference between the minimum energy conformer and the transition state for rotation defines the rotational barrier. nih.gov For this compound, it is expected that the planar conformations, which maximize the π-conjugation between the aldehyde group and the azulene system, would be the most stable.
Reactivity Predictions and Mechanistic Insights
The electronic information derived from DFT calculations provides valuable insights into the chemical reactivity of this compound. The distribution of frontier orbitals and the molecular electrostatic potential (MEP) map can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov
As established, the five-membered ring of azulene is the center for electrophilic attack, while the seven-membered ring is susceptible to nucleophilic attack. mdpi.com The presence of the electron-withdrawing carbaldehyde group at the 5-position would deactivate the seven-membered ring towards further electrophilic substitution but could potentially activate it for certain nucleophilic reactions. The HOMO-LUMO gap is also a key indicator of reactivity; a smaller gap, as predicted for this compound, implies higher chemical reactivity. nih.gov DFT can be further employed to model reaction pathways and calculate activation energies, providing detailed mechanistic insights into its potential chemical transformations.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to predict the properties of molecules in their excited states. It is a primary computational tool for simulating electronic absorption and emission spectra, making it invaluable for understanding the color and photophysical properties of compounds like azulene derivatives. ubc.caboisestate.edu
Simulation of Electronic Absorption and Emission Spectra
Azulene is famous for its distinct blue color, which is a result of an electronic transition from the ground state (S₀) to the first excited state (S₁), corresponding to an absorption in the visible region of the spectrum. thejamesonlab.comresearchgate.net TD-DFT calculations have been successfully used to model the electronic absorption spectrum of azulene and its derivatives. ubc.ca
For this compound, TD-DFT simulations can predict the energies and intensities of its electronic transitions. The attachment of the carbaldehyde group, a chromophore itself, is expected to cause a shift in the absorption bands compared to unsubstituted azulene. The extension of the conjugated π-system by the aldehyde group typically leads to a bathochromic (red) shift of the S₀→S₁ transition, meaning the molecule would absorb light at a longer wavelength. TD-DFT calculations can quantify this shift and help assign the character of the transitions (e.g., π→π* or n→π*). rsc.org These simulations are crucial for interpreting experimental UV-Vis spectra and understanding how functionalization tunes the optical properties of the azulene core. nih.govnih.gov
Table 2: Predicted Electronic Transitions for this compound via TD-DFT
| Transition | Primary Orbital Contribution | Predicted Spectral Region | Expected Shift vs. Azulene |
|---|---|---|---|
| S₀ → S₁ | HOMO → LUMO (π→π) | Visible | Bathochromic (Red Shift) |
| - | n→π (from carbonyl oxygen) | UV or Visible (low intensity) | New transition not present in azulene |
| S₀ → S₂ | π→π* | UV | Shift dependent on orbital interaction |
Analysis of Excited State Properties and Transitions
Computational analysis of this compound reveals a fascinating electronic structure heavily influenced by its parent chromophore, azulene. Azulene is a non-alternant aromatic hydrocarbon renowned for its unusual photophysical properties, most notably its violation of Kasha's rule, exhibiting fluorescence from the second excited singlet state (S2) to the ground state (S0). researchgate.netresearchgate.net This phenomenon is attributed to an exceptionally large energy gap between its first (S1) and second (S2) singlet excited states, which slows the rate of internal conversion from S2 to S1. researchgate.netresearchgate.net
The introduction of a carbaldehyde (formyl) group at the 5-position of the azulene core significantly perturbs its electronic properties. The aldehyde group acts as an electron-withdrawing substituent, which modulates the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thejamesonlab.comresearchgate.net This orbital control directly influences the energies of electronic transitions and, consequently, the molecule's absorption characteristics. thejamesonlab.com
Theoretical and experimental studies on formylated azulenes have mapped these electronic transitions. thejamesonlab.com For 5-formylazulene, the UV-visible absorption spectrum shows distinct bands corresponding to transitions from the ground state (S0) to various excited singlet states (Sn). thejamesonlab.com These transitions are consistent with the π-π* character typical for aromatic systems. The observed absorption maxima provide experimental validation for the computationally predicted transition energies. thejamesonlab.com
The table below details the experimentally determined absorption maxima for this compound, which correspond to its principal electronic transitions from the ground state to higher excited states.
| Transition | Absorption Maximum (λmax) in nm | Reference |
|---|---|---|
| S0 → Sn (various) | 284 | thejamesonlab.com |
| S0 → Sn (various) | 297 | thejamesonlab.com |
| S0 → Sn (various) | 322 | thejamesonlab.com |
| S0 → Sn (various) | 388 | thejamesonlab.com |
| S0 → S1 | 564 | thejamesonlab.com |
Prediction of Nonlinear Optical Properties (Hyperpolarizability)
The unique electronic structure of the azulene core, characterized by an inherent dipole moment arising from its electron-rich five-membered ring and electron-poor seven-membered ring, makes its derivatives promising candidates for nonlinear optical (NLO) materials. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability, and computational methods, particularly semi-empirical and ab initio calculations, are pivotal in predicting these properties. rsc.org
For a molecule to exhibit significant second-order NLO properties (described by the first hyperpolarizability, β), it often requires a combination of a large dipole moment and charge asymmetry, typically found in "push-pull" systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. In this compound, the azulene moiety can act as the π-system while the carbaldehyde group functions as an electron acceptor. This intramolecular charge-transfer character is expected to result in a substantial hyperpolarizability. researchgate.netrsc.org
The following table summarizes the key theoretical concepts underlying the NLO properties of substituted azulenes like this compound.
| Property | Theoretical Basis | Relevance to this compound | Reference |
|---|---|---|---|
| Inherent Dipole Moment | Uneven π-electron distribution between the five- and seven-membered rings of the azulene core. | Provides a foundational charge asymmetry, a prerequisite for second-order NLO activity. | researchgate.net |
| First Hyperpolarizability (β) | A measure of the second-order NLO response, calculated using quantum chemical methods like DFT. | Expected to be large due to the push-pull nature created by the electron-accepting carbaldehyde group on the azulene framework. | rsc.orgjournaleras.com |
| Substituent Effects | Electron-donating or electron-withdrawing groups can tune the dipole moment and hyperpolarizability. | The carbaldehyde group acts as an acceptor, enhancing the intramolecular charge transfer and thus the NLO response. | rsc.org |
Molecular Dynamics Simulations (if applicable to advanced systems)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing insights into processes such as solvation, conformational changes, and intermolecular interactions. researchgate.netrsc.org These simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion.
In the context of advanced systems, MD simulations could be applied to this compound to explore its behavior in various environments, such as in different solvents or adsorbed onto a surface. For instance, an MD simulation could model the solvation shell of this compound in a polar or nonpolar solvent, revealing details about the strength and nature of solute-solvent interactions. researchgate.netrsc.org Such studies are crucial for understanding how the local environment affects the molecule's electronic and photophysical properties.
However, a review of the current scientific literature indicates that while MD simulations have been performed on the parent azulene molecule to study phenomena like energy transfer, specific and detailed molecular dynamics studies focusing exclusively on this compound are not widely reported. researchgate.net Therefore, while the methodology is applicable, dedicated computational research on the dynamic properties of this specific compound in complex systems is an area open for future investigation.
Advanced Applications of Azulene 5 Carbaldehyde Derivatives Non Biological/non Clinical
Materials Science Applications
The unique electronic structure of azulene (B44059), characterized by the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, results in a significant dipole moment and a small HOMO-LUMO gap. beilstein-journals.orgsemanticscholar.org These intrinsic properties make azulene derivatives highly attractive building blocks for a new generation of functional organic materials. beilstein-journals.orgnih.gov The aldehyde functional group, as seen in azulene carbaldehydes, provides a versatile synthetic handle for creating more complex, π-conjugated systems tailored for specific applications in materials science. nih.gov
Organic Electronics and Optoelectronics
Azulene derivatives have been actively explored for their potential in organic electronic and optoelectronic devices due to their unique photophysical and redox properties. nih.govnih.gov The ability to tune their electronic characteristics through chemical modification allows for the development of materials for various components in these devices. beilstein-journals.org
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics. The performance of an OFET is highly dependent on the charge-transport characteristics of the organic semiconductor used in its active layer. Azulene-containing polymers have emerged as promising materials for OFETs. beilstein-journals.org The inherent polarity and tunable energy levels of the azulene core can be leveraged to control the charge transport properties of these materials. nih.gov
For instance, conjugated polymers incorporating azulene moieties into their backbones have been synthesized and evaluated in OFET devices. Depending on the specific molecular structure and how the azulene unit is connected within the polymer chain, these materials can function as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors. Research has shown that molecules capped with the five-membered ring of azulene tend to favor hole transport, while those capped with the seven-membered ring are more inclined towards electron transport. nih.gov
In one study, donor-acceptor (D-A) type copolymers containing diketopyrrolopyrrole (DPP) and azulene units were synthesized. A polymer where the azulene's five-membered ring was connected to the DPP unit exhibited ambipolar behavior, with both hole and electron mobilities measured. beilstein-journals.org
| Polymer | Charge Carrier Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
|---|---|---|---|
| Azulene-DPP Copolymer (69) | Ambipolar | 0.062 | 0.021 |
Azulene derivatives are investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their unique luminescent properties. nih.gov The fused seven- and five-membered ring structure leads to stabilized anions and cations, making these materials potentially useful as hosts, charge-transporters, or emitters within an OLED device. rsc.org The inherent blue color of azulene itself points to a narrow energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key characteristic for developing light-emitting materials. nih.gov
In the field of organic photovoltaics (OPVs), materials must efficiently absorb sunlight and facilitate the separation of charge carriers. The strong absorption of visible light and the tunable electronic energy levels of azulene derivatives make them suitable candidates for OPV applications. beilstein-journals.org
Azulene-containing polymers have been used as electron donor materials in bulk-heterojunction solar cells. For example, the aforementioned Azulene-DPP copolymer (69), when blended with a fullerene acceptor (PC71BM), functioned as the active layer in a solar cell, achieving a power conversion efficiency (PCE) of 2.04%. beilstein-journals.org Another copolymer, P(Az-co-T), which contained 75 mol% azulene, was successfully used as a cathode modification layer, enhancing the PCE of a different bulk-heterojunction solar cell to 7.9%. beilstein-journals.org
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics and optical data storage. researchgate.netnih.gov Organic π-conjugated systems are particularly promising for NLO applications due to their high polarizability. nih.gov The significant intrinsic dipole moment of the azulene core, arising from its electron-deficient heptagonal ring and electron-rich pentagonal ring, makes it an excellent building block for NLO materials. nih.gov
Research into azo-azulene derivatives has demonstrated their potential as second-order NLO chromophores. For example, (4-nitrophenylazo)-azulene was found to have a high quadratic hyperpolarizability (β), a measure of second-order NLO activity. This molecule's performance was significantly higher than that of the standard NLO material, urea. The origin of this strong NLO response is attributed to the charge-transfer character of the molecule, enhanced by the polar azulene unit. nih.gov
| Compound | Quadratic Hyperpolarizability (βvec) (10-30 cm5/esu) | Measurement Wavelength (μm) | SHG Efficiency vs. Urea |
|---|---|---|---|
| (4-nitrophenylazo)-azulene (2b) | 80 | 1.907 | 420x |
Stimuli-Responsive Materials (e.g., Electrochromism)
Stimuli-responsive materials can change their properties in response to external triggers such as light, heat, or chemical exposure. nih.gov Azulene-based materials are particularly noted for their responsiveness to acidic stimuli. nih.govbioforumconf.com The azulene moiety can be reversibly protonated, leading to a significant change in its electronic structure and, consequently, its optical properties. beilstein-journals.org This behavior is the basis for its use in electrochromic and chemochromic materials. researchgate.net
Upon exposure to acid, the seven-membered ring of an azulene derivative can be protonated to form a stable tropylium (B1234903) cation. beilstein-journals.org This "doping" process effectively modulates the optical band gap, causing a distinct color change. nih.govbioforumconf.com This reversible protonation/deprotonation can be used for on/off fluorescence switching. bioforumconf.com Such properties are reminiscent of the well-known conducting polymer polyaniline. nih.govtau.ac.il This acid-responsive behavior has been demonstrated in conjugated oligomers and polymers where the azulene unit is incorporated directly into the material's backbone. nih.govbioforumconf.com
Advanced Dyes and Pigments
The distinctive blue color of azulene, a result of its small HOMO-LUMO gap which allows for absorption in the visible region of the electromagnetic spectrum, forms the basis of its use in advanced dyes. Unlike its colorless isomer naphthalene, the electronic transitions of azulene are readily tunable. By modifying the azulene core with various substituents, the chromophore can be perturbed to produce a wide spectrum of colors.
Table 1: Examples of Azulene Dyes in Dye-Sensitized Solar Cells
| Compound Type | Key Structural Feature | Effect on Performance |
|---|---|---|
| Alkylated Azulenes | Presence of alkyl groups | Disfavors dye aggregation on the titania surface, increasing efficiency. |
| Azulenes with Vinylene Linker | Vinylene linker between azulene and anchor motif | Bathochromic shift of λmax and an increase in efficiency. |
| Phenylazulene | Used with Br⁻/Br₃⁻ redox mediator | Afforded a greater open-circuit voltage (VOC) and hence higher efficiency. |
Chemical Sensor Development (Excluding Biological/Clinical Targets)
The unique physicochemical properties of azulene derivatives, stemming from their polarized electronic system, make them highly suitable for the development of chemical sensors. These compounds can interact readily with polar systems and electrode surfaces. Their relatively low stability allows for oxidation or reduction at low potentials, which is a desirable characteristic for electrochemical sensing platforms. Polyazulene-based materials, in particular, have shown significant promise for the detection of heavy metal ions.
Azulene-based compounds have been successfully designed as chemosensors and chemodosimeters for the detection of various analytes, including metal ions and anions. These sensors often rely on a colorimetric or fluorescent response upon binding with the target analyte.
For instance, azulene derivatives incorporating a pinacolborane group have been developed as colorimetric chemosensors for the fluoride (B91410) anion. The interaction with fluoride induces a visually observable color change, enabling its detection in both organic and mixed aqueous-alcoholic media.
In the realm of metal ion detection, polyazulene films on electrode surfaces have demonstrated the ability to complex with heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). The complexing unit is often a group like tetrazole or pyridine (B92270) attached to the azulene core, which can be electropolymerized onto an electrode surface. The sensitivity and selectivity of these sensors can be tuned by modifying the azulene ligand and the conditions of electropolymerization.
Table 2: Performance of Azulene-Based Sensors for Metal Ion Detection
| Sensor Material | Target Analyte | Detection Limit | Linear Range |
|---|---|---|---|
| (E)-5-(azulen-1-yldiazenyl)-1H-tetrazole Modified Electrode | Pb²⁺ | 5 x 10⁻⁸ M | 5 x 10⁻⁸ M to 10⁻⁶ M |
| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole Modified Electrode | Pb²⁺ | ~10⁻⁹ M | 10⁻⁹ M to 10⁻⁸ M |
Electrochemical sensors based on azulene derivatives typically involve the modification of an electrode surface with a functional azulene monomer, followed by electropolymerization to create a sensing film. This method creates a robust sensor in a single step. The resulting chemically modified electrodes (CMEs) can then be used for the detection of analytes, often through techniques like anodic stripping voltammetry. In this process, the target metal ions are first pre-concentrated on the electrode surface by forming complexes with the azulene-based ligands in the polymer film. Subsequently, the potential is scanned, stripping the metals off the electrode and generating a signal proportional to their concentration.
The morphology and performance of the polyazulene film can be controlled by the conditions of the controlled potential electrolysis, such as the applied potential and charge. These platforms offer a simple and rapid alternative for the detection of important chemical species, avoiding the need for expensive and complex instrumentation.
Applications in Catalysis (e.g., as Ligands for Transition Metals)
The azulene scaffold can serve as a versatile ligand in organometallic chemistry, capable of coordinating with transition metals. The unique electronic structure of azulene, with its electron-rich five-membered ring and electron-deficient seven-membered ring, allows for diverse coordination modes. This flexibility enables azulene to adapt to the electronic requirements of different metal centers, binding in various hapticities.
Azulene and its derivatives have been shown to form stable complexes with low-valent metal centers. Illustrative examples from the literature include (azulene)Mo₂(CO)₆ and (azulene)Fe₂(CO)₅. The dissymmetry of the azulene ligand can lead to dinuclear complexes where the two metal centers have different coordination environments and potentially different oxidation states.
While the field is still developing, the ability of azulene derivatives to act as tunable ligands opens up possibilities for their use in catalysis. By modifying the substituents on the azulene ring, the electronic and steric properties of the resulting metal complexes can be fine-tuned, potentially influencing their catalytic activity and selectivity in various chemical transformations.
Photochemical Energy Transfer Systems
The unique photophysical properties of azulene, particularly its anomalous fluorescence from the second excited singlet state (S₂) in violation of Kasha's rule, have long been a subject of fundamental research. This behavior stems from the large energy gap between its first (S₁) and second (S₂) excited states. Studies have investigated the dynamics of energy transfer from highly vibrationally excited azulene molecules to collider gases and within van der Waals clusters. These fundamental studies provide insight into the mechanisms of intermolecular energy transfer.
While the direct application of azulene-5-carbaldehyde derivatives in complex photochemical energy transfer systems is an emerging area, the principles of photosensitization and energy transfer are well-established. In such systems, a photosensitizer absorbs light and transfers the energy to another molecule, which then undergoes a chemical reaction. The tunable absorption spectra and excited-state properties of azulene derivatives make them intriguing candidates for roles as photosensitizers. By chemically modifying the this compound core, it is conceivable to design molecules that absorb light in the visible spectrum and efficiently transfer energy to a substrate, driving specific photochemical reactions.
Conclusion and Future Research Directions
Summary of Key Advancements in Azulene-5-carbaldehyde Chemistry
Direct and extensive research focused exclusively on this compound is notably sparse in current scientific literature. The primary advancements are therefore foundational, centering on the development of synthetic pathways to 5-substituted azulenes, which are the necessary precursors to the target aldehyde. A significant breakthrough has been the establishment of a regioselective synthesis for 5-substituted azulenes via an abnormal nucleophilic substitution on 3-substituted 2-methoxytropone (B1212227) derivatives. nih.gov This steric-guided strategy circumvents the challenges posed by the subtle differences in reactivity across the seven-membered ring, providing a crucial entry point to previously inaccessible substitution patterns. nih.gov This development is the cornerstone upon which the future chemistry of this compound can be built, shifting its status from a synthetic curiosity to a viable building block for advanced materials.
Unexplored Synthetic Routes and Mechanistic Investigations
While a viable route to 5-substituted azulenes now exists, the synthesis of this compound itself, and the exploration of alternative synthetic strategies, remain largely uncharted territory.
Future research in this area should focus on:
Optimization and Elaboration: A primary task is the conversion of a 5-substituted azulene (B44059), such as one bearing a methyl or bromo group, into the corresponding 5-carbaldehyde. Standard oxidation or formylation techniques will need to be systematically evaluated for this specific substrate.
Direct Formylation Strategies: Investigating the direct C-H formylation of the azulene core at the 5-position presents a significant but potentially rewarding challenge. While electrophilic substitution typically favors the 1- and 3-positions, novel catalytic systems could potentially override this inherent reactivity. mdpi.com
[8+2] Cycloaddition Variants: The reaction of 2H-cyclohepta[b]furan-2-ones with various olefins is a powerful tool for constructing the azulene skeleton. mdpi.com Exploring novel dienophiles in this reaction could potentially lead to precursors that facilitate the introduction of a formyl group at the 5-position.
Mechanistic Clarity: The steric-guided nucleophilic addition on methoxytropones warrants deeper mechanistic investigation. nih.gov A synergistic approach combining experimental kinetics and computational modeling using Density Functional Theory (DFT) could elucidate the transition states and reaction pathways, enabling further optimization and expansion of the substrate scope. Understanding these mechanisms is critical for designing more efficient and versatile syntheses for a range of 5-substituted azulenes.
Development of Novel this compound Derived Architectures
The aldehyde functionality is a versatile handle for constructing complex molecular architectures. Once a reliable supply of this compound is established, it can serve as a key precursor for a variety of novel π-conjugated systems with unique topologies. Based on the known reactivity of other azulene aldehydes, several promising architectural classes can be envisioned:
π-Extended Monomers and Oligomers: Knoevenagel-type condensation reactions with active methylene (B1212753) compounds can be employed to synthesize vinylazulenes and more complex, π-extended systems. nih.govresearchgate.net This approach could yield novel chromophores with finely-tuned absorption and emission properties.
Azulene-Embedded Porphyrinoids: The condensation of this compound with pyrrole (B145914) derivatives could lead to a new class of carbaazuliporphyrins. nih.gov The unique placement of the azulene unit at the 5-position would significantly perturb the electronic structure compared to known isomers, potentially leading to novel aromatic and photophysical behaviors.
Helical and Chiral Structures: The strategic incorporation of this compound into precursors for metal-catalyzed cycloisomerization could pave the way for azulene-embedded helicenes. mdpi.com The resulting helical structures would possess unique chiroptical properties, making them interesting candidates for applications in asymmetric catalysis and materials science.
Conjugated Polymers: The conversion of the aldehyde to other functional groups (e.g., dihalides or diboronic esters) would enable its use as a monomer in cross-coupling polymerization reactions, such as Suzuki or Stille couplings. This could lead to donor-acceptor type polymers where the 5-substituted azulene unit imparts unique electronic and stimuli-responsive characteristics. researchgate.net
Prospects for Emerging Materials Technologies
The distinct electronic nature of the azulene core, characterized by its significant dipole moment and low HOMO-LUMO energy gap, makes its derivatives highly attractive for various materials applications. researchgate.net Architectures derived from this compound are expected to be valuable in several emerging technologies:
Organic Electronics: The inherent polarity and tunable electronic levels of 5-substituted azulene derivatives make them promising candidates for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The specific substitution pattern may influence molecular packing and charge transport properties in the solid state.
Photovoltaics: As a component in donor-acceptor molecules or polymers, the azulene moiety can enhance light absorption in the visible and near-infrared regions, a desirable trait for organic solar cells.
Nonlinear Optics (NLO): The significant intramolecular charge-transfer character of azulenic systems can lead to large second-order NLO responses. Materials derived from this compound could be explored for applications in frequency doubling and optical switching.
Sensors and Molecular Switches: The electronic properties of azulene are sensitive to external stimuli such as pH and the presence of specific analytes. researchgate.net The aldehyde group provides a convenient point of attachment for receptor units, enabling the design of novel colorimetric and fluorescent chemosensors.
Synergistic Integration of Experimental and Computational Methodologies
Given the nascent stage of research into this compound, a close integration of experimental and computational chemistry will be paramount for rapid and efficient progress. rsc.org
Predictive Modeling: Quantum chemical calculations, particularly DFT, can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives before their synthesis. nih.gov This can help prioritize synthetic targets with the most promising characteristics for specific applications. Computational studies can also map out reaction pathways and predict the feasibility of unexplored synthetic routes. rsc.org
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Azulene-5-carbaldehyde with high purity, and how can its identity be confirmed?
- Methodological Answer :
- Synthesis : Use Friedel-Crafts acylation or Vilsmeier-Haack formylation of azulene derivatives under inert atmospheres (e.g., N₂ or Ar) to introduce the carbaldehyde group. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) to minimize side products like over-oxidized or dimerized species .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
- Characterization : Confirm structure using -/-NMR (e.g., aldehyde proton at δ ~9.8–10.2 ppm) and FT-IR (C=O stretch ~1680–1720 cm⁻¹). Validate purity via HPLC (≥95% purity, C18 column, UV detection at λ = 254 nm) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by storing samples in dark/light, humid/dry, and oxidative (ambient O₂) vs. inert (N₂) conditions at 4°C, 25°C, and 40°C. Monitor degradation via:
- UV-Vis spectroscopy : Track absorbance changes at λmax (~600–650 nm for azulene derivatives).
- HPLC : Quantify decomposition products over time (e.g., carboxylic acid derivatives from aldehyde oxidation).
- Use Arrhenius kinetics to extrapolate shelf-life .
Q. What spectroscopic and computational tools are most effective for analyzing this compound’s electronic properties?
- Methodological Answer :
- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to study solvatochromism. Compare with TD-DFT calculations (B3LYP/6-311+G(d,p) basis set) to validate excited-state transitions .
- Cyclic voltammetry : Determine HOMO/LUMO levels via oxidation/reduction potentials. Correlate with DFT-predicted orbital energies .
Advanced Research Questions
Q. How can contradictory literature data on this compound’s reactivity in Diels-Alder reactions be resolved?
- Methodological Answer :
- Systematic review : Compile reported reaction conditions (solvent, temperature, diene structure) and outcomes (yield, regioselectivity). Identify outliers.
- Controlled replication : Reproduce conflicting experiments under identical conditions. Use in-situ NMR or LC-MS to detect intermediates (e.g., endo/exo adducts).
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. steric effects) .
Q. What strategies integrate computational modeling with experimental data to predict this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays (IC₅₀ measurements).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on azulene) with bioactivity using descriptors like Hammett constants .
Q. How do solvent effects influence the tautomeric equilibrium of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
